molecular formula C15H23N3O6S B5500771 1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate

1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate

Cat. No.: B5500771
M. Wt: 373.4 g/mol
InChI Key: RGNPZYSASDGTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate is a useful research compound. Its molecular formula is C15H23N3O6S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.13075664 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Enzyme Kinetics

Compounds with piperazine structures have been investigated for their metabolic pathways involving cytochrome P450 enzymes. For example, studies on Lu AA21004, a novel antidepressant, revealed insights into its oxidative metabolism, identifying the enzymes involved and the metabolites produced, which is crucial for understanding drug safety and efficacy (Hvenegaard et al., 2012).

Antibacterial Activity

Research on oxazolo[5,4-b]pyridin-2(1H)-one derivatives demonstrated significant analgesic activity and highlighted the importance of structural modifications to enhance safety and efficacy, which can be relevant for developing new antibacterial agents (Viaud et al., 1995).

Receptor Antagonism

Piperazine derivatives have been explored for their potential as adenosine A2B receptor antagonists, offering insights into the design of compounds with high selectivity and affinity, which is useful for therapeutic applications targeting various receptors (Borrmann et al., 2009).

Polymer Synthesis

The synthesis of hyperbranched polymers using A2 and BB‘2 type monomers, including piperazine derivatives, underscores the versatility of these compounds in creating materials with potential applications in drug delivery, coatings, and more (Yan & Gao, 2000).

HIV-1 Reverse Transcriptase Inhibition

Piperazine compounds have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, showcasing their potential as lead compounds for antiretroviral therapy development (Romero et al., 1994).

Supramolecular Chemistry

The study of sulfadiazine and pyridines forming co-crystals and salts via crystal engineering reveals the potential of piperazine compounds in designing materials with customizable properties for pharmaceutical and materials science applications (Elacqua et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not provided .

Safety and Hazards

This compound is classified as a Combustible Solid under the Storage Class Code 11 . It does not have a flash point .

Properties

IUPAC Name

oxalic acid;1-propylsulfonyl-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S.C2H2O4/c1-2-11-19(17,18)16-9-7-15(8-10-16)12-13-3-5-14-6-4-13;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNPZYSASDGTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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